molecular formula C23H27FN4O4 B560082 4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol CAS No. 1262849-73-9

4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol

Cat. No. B560082
M. Wt: 442.5
InChI Key: HZASIAXCPXTISQ-NVXWUHKLSA-N
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Description

This compound is a potent and selective ATP-competitive inhibitor of the DNA damage response signaling enzyme checkpoint kinase 2 (CHK2) . It was designed using structure-based optimization of a series of 2-(quinazolin-2-yl)phenols .

Scientific Research Applications

  • CCR4 Antagonists Synthesis : Yokoyama et al. (2009) worked on improving the potency of CC chemokine receptor-4 (CCR4) antagonists. They replaced the pyrrolidine moiety of a specific compound with a 3-(hydroxymethyl)piperidine, resulting in a strong inhibitor of human/mouse chemotaxis. The modified compound showed anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).

  • Antibacterial Quinolone Derivatives : Inagaki et al. (2003) synthesized novel fluoroquinolone compounds to target infections caused by Gram-positive pathogens. These compounds, including ones with fluorinated pyrrolidin-1-yl substituents, exhibited potent antibacterial activity, particularly against resistant strains like MRSA and VRE (Inagaki et al., 2003).

  • Metabolism of Novel Antibacterial Drug : Sang et al. (2016) studied the phase I metabolism of FYL-67, a novel oxazolidinone antibacterial drug, using LC-MS/MS. They identified two metabolites and suggested the amide hydrolysis of the acetyl group as a major metabolic pathway (Sang et al., 2016).

  • 5-HT6/5-HT2A Receptor Ligands for Cognitive Properties : Staroń et al. (2019) discovered compounds active at 5-HT6R through a virtual screening campaign. Their research led to the development of compounds with pro-cognitive properties, potentially useful for antipsychotic or antidepressant therapies (Staroń et al., 2019).

  • Novel Antitumor Agents : Chou et al. (2010) synthesized and evaluated 2-phenylquinolin-4-ones for cytotoxic activity against tumor cell lines. They identified promising compounds with significant inhibitory activity and potential for cancer treatment (Chou et al., 2010).

  • Antibacterial Activities of Fluoroquinolone Derivatives : Chu et al. (1991) synthesized temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, with notable antibacterial properties. It showed potential as a broad-spectrum antimicrobial agent (Chu et al., 1991).

properties

IUPAC Name

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZASIAXCPXTISQ-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol

CAS RN

1262849-73-9
Record name CCT-241533
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCT-241533
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol
Reactant of Route 2
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol
Reactant of Route 3
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol
Reactant of Route 4
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol
Reactant of Route 5
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol

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